molecular formula C32H36O12 B1672669 Filixic acid ABA CAS No. 38226-84-5

Filixic acid ABA

Cat. No.: B1672669
CAS No.: 38226-84-5
M. Wt: 612.6 g/mol
InChI Key: KMSLYJLZKAMWMU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Filixic acid ABA exhibits inhibitory effects on neuraminidase of influenza virus H5N1 . It is also a molluscicidal agent against B. peregrina adult snails . These targets play a crucial role in the life cycle of their respective organisms, and inhibiting them can lead to significant effects.

Mode of Action

It is known to inhibit the neuraminidase of the influenza virus, which is a key enzyme in the life cycle of the virus . In the case of B. peregrina adult snails, this compound acts as a molluscicidal agent, leading to mortality .

Biochemical Pathways

It is known that the compound interferes with the life cycle of the influenza virus by inhibiting neuraminidase . In the case of B.

Pharmacokinetics

A study on a related compound, dryocrassin abba, showed good microsomal stability, low herg inhibition, and low cyp450 inhibition . In vivo pharmacokinetic properties of dryocrassin ABBA showed a long half-life (5.5–12.6 h) and high plasma exposure (AUC 19.3–65 μg·h/mL) . While these results cannot be directly applied to this compound, they provide some insight into the potential pharmacokinetic properties of similar compounds.

Result of Action

This compound shows significant biological activity against its targets. It exhibits inhibitory effects on neuraminidase of influenza virus H5N1 . Additionally, it shows 100% mortality of B. peregrina adult snails at a concentration of 15 ppm .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy as a molluscicidal agent may be affected by the presence of other substances in the environment . Similarly, the compound’s antiviral activity could be influenced by factors such as the viral load and the presence of other antiviral agents . .

Biochemical Analysis

Biochemical Properties

Filixic acid ABA interacts with neuraminidase, an enzyme of the influenza virus H5N1 . The nature of this interaction is inhibitory, with this compound reducing the activity of neuraminidase .

Cellular Effects

This compound has been shown to exhibit inhibitory effects on neuraminidase of influenza virus H5N1 . This suggests that this compound may influence cell function by interfering with the activity of this enzyme, potentially impacting cell signaling pathways, gene expression, and cellular metabolism related to viral infection.

Molecular Mechanism

It is known to inhibit the activity of neuraminidase, an enzyme of the influenza virus H5N1 . This suggests that this compound may bind to neuraminidase, preventing it from performing its normal function.

Temporal Effects in Laboratory Settings

There is currently limited information available on the temporal effects of this compound in laboratory settings. It is known that this compound exhibits inhibitory effects on neuraminidase of influenza virus H5N1 .

Metabolic Pathways

Given its inhibitory effects on neuraminidase, it may play a role in pathways related to viral infection and immune response .

Preparation Methods

Synthetic Routes and Reaction Conditions: Filixic acid ABA can be synthesized through a series of chemical reactions involving the acetylation and hydroxylation of specific precursor molecules. The synthetic route typically involves the use of solvents such as methanol, dimethylsulfoxide, and acetone . The reaction conditions often require controlled temperatures and pH levels to ensure the stability and purity of the final product.

Industrial Production Methods: Industrial production of this compound involves the extraction and purification from the rhizomes of Dryopteris crassirhizoma. The process includes solid-phase extraction and chromatographic methods coupled with mass spectrometry to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Filixic acid ABA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, which may have varying biological activities.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s efficacy.

    Substitution: Substitution reactions can introduce new functional groups, enhancing or diminishing its biological properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH levels to maintain the integrity of the compound .

Major Products Formed:

Scientific Research Applications

Filixic acid ABA has a wide range of scientific research applications:

Comparison with Similar Compounds

Filixic acid ABA is part of a group of compounds known as phloroglucinols, which are isolated from ferns. Similar compounds include:

Properties

IUPAC Name

2-acetyl-4-[[3-[(5-acetyl-2,6-dihydroxy-3,3-dimethyl-4-oxocyclohexa-1,5-dien-1-yl)methyl]-5-butanoyl-2,4,6-trihydroxyphenyl]methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36O12/c1-8-9-18(35)21-23(37)14(10-16-25(39)19(12(2)33)29(43)31(4,5)27(16)41)22(36)15(24(21)38)11-17-26(40)20(13(3)34)30(44)32(6,7)28(17)42/h36-42H,8-11H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMSLYJLZKAMWMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(C(=O)C(=C2O)C(=O)C)(C)C)O)O)CC3=C(C(C(=O)C(=C3O)C(=O)C)(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

612.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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